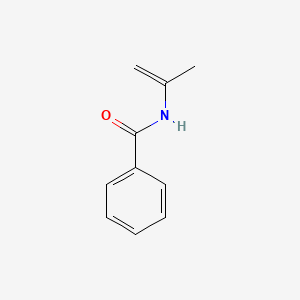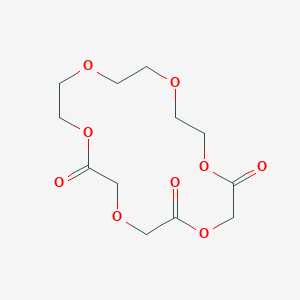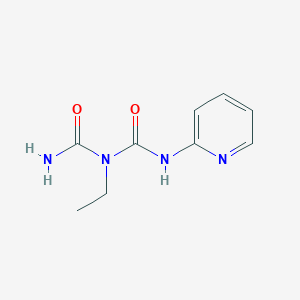
(2-Methylphenyl)(phenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylphenyl)(phenyl)mercury is an organomercury compound that consists of a mercury atom bonded to a 2-methylphenyl group and a phenyl group. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The unique properties of this compound make it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercuric chloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
C6H5HgCl+C6H4(CH3)MgBr→C6H5HgC6H4(CH3)+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production.
化学反应分析
Types of Reactions
(2-Methylphenyl)(phenyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) chloride (HgCl₂) or other mercury(II) compounds.
Reduction: Mercury(0) or organomercury compounds with lower oxidation states.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
科学研究应用
(2-Methylphenyl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Methylphenyl)(phenyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can disrupt the function of enzymes and other proteins, leading to various biological effects. The compound can also interact with nucleophilic sites in organic molecules, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with a phenyl group bonded to mercury.
Methylmercury chloride: Contains a methyl group bonded to mercury and is known for its toxicity.
Ethylmercury chloride: Similar to methylmercury but with an ethyl group.
Uniqueness
(2-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 2-methylphenyl group bonded to mercury. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other organomercury compounds may not be suitable for.
属性
CAS 编号 |
78637-99-7 |
|---|---|
分子式 |
C13H12Hg |
分子量 |
368.83 g/mol |
IUPAC 名称 |
(2-methylphenyl)-phenylmercury |
InChI |
InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h2-5H,1H3;1-5H; |
InChI 键 |
KUQUFWCJEIFDCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1[Hg]C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


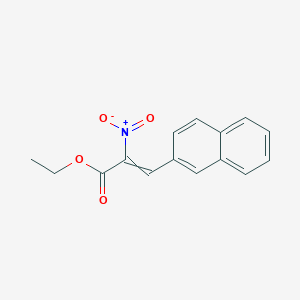
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
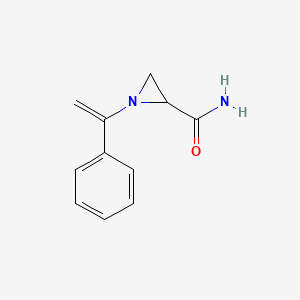


![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)



